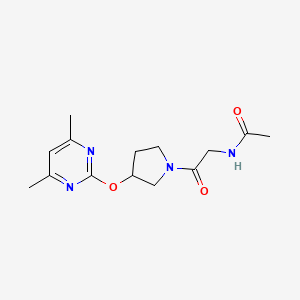

N-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide

Description

Properties

IUPAC Name |

N-[2-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O3/c1-9-6-10(2)17-14(16-9)21-12-4-5-18(8-12)13(20)7-15-11(3)19/h6,12H,4-5,7-8H2,1-3H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOAKGEXRDLBVIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)CNC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide typically involves the following steps:

Formation of the pyrimidine ring: The pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

Attachment of the pyrrolidine ring: The pyrrolidine ring is then attached to the pyrimidine core via an ether linkage.

Introduction of the acetamide group:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions .

Chemical Reactions Analysis

N-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring, to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

Medicinal Chemistry

N-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide has demonstrated potential in the treatment of various diseases due to its ability to inhibit collagen synthesis. This property is particularly relevant in conditions characterized by excessive fibrosis, where collagen deposition is a significant concern. The compound acts by inhibiting collagen prolyl 4-hydroxylases, enzymes crucial for collagen formation.

Research indicates that this compound exhibits a range of biological activities:

- Anti-fibrotic Properties : It has been shown to reduce collagen production, making it a candidate for treating fibrotic diseases.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in various signaling pathways, contributing to its therapeutic potential.

Chemistry and Synthesis

In synthetic chemistry, this compound serves as a precursor for the development of novel heterocyclic compounds. Its unique structure allows chemists to explore new synthetic routes and optimize reaction conditions for improved yields and purity.

Case Study 1: Anti-Fibrotic Research

In a study focused on the anti-fibrotic effects of this compound, researchers observed significant reductions in collagen expression in cellular models of fibrosis. The mechanism was attributed to the compound's inhibition of collagen prolyl 4-hydroxylases, highlighting its potential as a therapeutic agent for fibrotic diseases such as liver fibrosis and pulmonary fibrosis.

Case Study 2: Enzyme Inhibition Studies

Another study investigated the enzyme inhibition properties of the compound. It was found that this compound effectively inhibited specific kinases involved in cellular signaling pathways. This inhibition led to altered cellular responses, suggesting applications in cancer therapy where kinase activity plays a crucial role in tumor progression.

Mechanism of Action

The mechanism of action of N-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the expression of collagen by interfering with the activity of collagen prolyl 4-hydroxylases, enzymes that play a crucial role in collagen synthesis. This inhibition leads to reduced collagen production and has potential therapeutic applications in conditions characterized by excessive collagen deposition .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Pharmacological and Functional Differences

- Bioactivity: The thioether analog in exhibits potent dual inhibition of Sirt2 and HDAC6 due to its pyrimidine-thioether and thiazole groups, which enhance binding to zinc-dependent enzymes . In contrast, the target compound’s ether linkage may reduce metal-binding affinity but improve metabolic stability. Piracetam () lacks aromatic substituents, resulting in broad but nonspecific neuroprotective effects, whereas the pyrimidine-containing analogs likely target specific epigenetic or signaling pathways .

Synthetic Complexity :

- The target compound’s synthesis would require selective etherification of the pyrrolidine ring with 4,6-dimethylpyrimidin-2-ol, a step analogous to the thioether formation in (Scheme 1) but with different reactivity .

- In contrast, the pyrimidin-2-yl-pyrrolidine derivative () involves reductive amination or cross-coupling steps, highlighting divergent synthetic routes for related structures .

Crystallographic and Computational Insights

- Structural characterization of related compounds (e.g., ) relies on tools like SHELXL for refinement (). The pyrimidine-pyrrolidine moiety’s conformation could be analyzed using these programs to predict binding modes with targets like HDAC6 or Sirt2 .

Biological Activity

N-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes available information regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrimidine moiety, a pyrrolidine ring, and an acetamide group. Its molecular formula is with a molecular weight of approximately 298.34 g/mol. The unique arrangement of these functional groups contributes to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 298.34 g/mol |

| Structure | Structure |

The primary mechanism by which this compound exerts its biological effects involves the inhibition of collagen synthesis. It specifically targets collagen prolyl 4-hydroxylases, enzymes critical for collagen formation. By inhibiting these enzymes, the compound reduces collagen production, which may have therapeutic implications in conditions characterized by excessive fibrosis.

Biological Activities

- Antifibrotic Activity : Research indicates that this compound can inhibit collagen expression, making it a candidate for treating fibrotic diseases.

- Anticonvulsant Activity : In related studies, compounds with similar structural motifs have demonstrated significant anticonvulsant properties in animal models. For instance, derivatives of pyrrolidine-based amides have shown efficacy in reducing seizure activity in models such as the maximal electroshock (MES) test .

- Antimicrobial Properties : The compound's structural components suggest potential antimicrobial activity. Analogous compounds have exhibited effectiveness against various bacterial strains, including antibiotic-resistant ones .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds derived from pyrimidine and pyrrolidine frameworks:

- Study on Anticonvulsant Activity : A series of pyrrolidine derivatives were synthesized and tested for their anticonvulsant effects. One compound exhibited an effective dose (ED50) of 80.38 mg/kg in the MES test, indicating strong potential for further development as an anticonvulsant agent .

- Antimicrobial Efficacy : Another study highlighted the antimicrobial properties of various derivatives containing the pyrimidine structure against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, showcasing their potential in combating resistant strains .

Q & A

Basic: What are the common synthetic routes for N-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide, and what key reaction conditions should be considered?

Answer:

The synthesis of this compound typically involves multi-step reactions. A plausible route includes:

Ring Formation : Constructing the pyrimidine core via nucleophilic substitution, as seen in analogous pyridine derivatives .

Functionalization : Introducing the pyrrolidinyl-oxy group through coupling reactions (e.g., Mitsunobu or SN2 mechanisms).

Acetamide Attachment : Using acylation agents like acetyl chloride in the presence of a base (e.g., pyridine) to form the acetamide moiety .

Key Conditions :

- Temperature control (e.g., 0–5°C for sensitive intermediates, as in chromene derivatives) .

- Catalysts like EDCI for amide bond formation .

- Purification via column chromatography or crystallization to ensure >95% purity .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

Answer:

- 1H NMR : Focus on the pyrrolidine protons (δ ~3.0–4.0 ppm), pyrimidine aromatic protons (δ ~6.0–7.0 ppm), and acetamide NH (δ ~10.0 ppm, broad singlet) .

- Mass Spectrometry : Confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of acetamide group).

- IR Spectroscopy : Validate carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

- HPLC : Use reference standards (e.g., EP impurities) to validate purity and retention times .

Basic: What safety precautions are critical when handling this compound during synthesis?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H317) .

- Ventilation : Use fume hoods to minimize inhalation risks (acute toxicity, H302) .

- Spill Management : Collect solid residues with inert absorbents; avoid water to prevent contamination .

- Storage : Keep in a dry, dark environment at room temperature to maintain stability .

Advanced: How can computational methods like reaction path search algorithms optimize the synthesis efficiency of this compound?

Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in key steps (e.g., pyrimidine ring formation) .

- Reaction Path Search : Implement algorithms (e.g., artificial force-induced reaction) to explore alternative pathways, reducing trial-and-error in optimizing yields .

- Feedback Loops : Integrate experimental data (e.g., reaction yields, byproducts) into computational models to refine predictions .

Advanced: What strategies resolve contradictions in analytical data (e.g., NMR vs. mass spectrometry) when validating compound purity?

Answer:

- Cross-Validation : Compare NMR integration ratios with theoretical proton counts and MS isotopic patterns .

- Spiking Experiments : Add known reference standards (e.g., EP Impurity A) to confirm retention times in HPLC .

- Advanced Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals or confirm connectivity .

- Elemental Analysis : Verify C, H, N composition to rule out contaminants .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound against microbial targets?

Answer:

- Modular Synthesis : Prepare analogs with variations in the pyrimidine (e.g., substituents at 4,6-dimethyl) or pyrrolidine moieties .

- In Vitro Assays : Test against Gram-positive/negative bacteria and fungi (e.g., C. albicans) using MIC protocols .

- Mechanistic Probes : Use fluorescence polarization to assess DNA binding affinity, leveraging the pyrimidine core’s potential intercalation properties .

- Computational Docking : Predict binding modes with target enzymes (e.g., fungal lanosterol demethylase) using AutoDock Vina .

Advanced: How can researchers design stability studies to assess degradation pathways under varying storage conditions?

Answer:

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to simulate accelerated aging .

- Analytical Monitoring : Track degradation products via LC-MS and identify major pathways (e.g., hydrolysis of the acetamide group) .

- pH Stability : Test solubility and stability in buffers (pH 1–13) to guide formulation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.